1-(indolin-1-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone
Description
The compound 1-(indolin-1-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone (CAS: 1226440-84-1) is a structurally complex molecule featuring an indoline moiety linked via a thioether bridge to a substituted imidazole ring. Its molecular formula is C₂₆H₂₀F₃N₃O₂S, with a molecular weight of 495.5 g/mol . The imidazole core is substituted with a phenyl group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 1, while the ethanone fragment connects to an indolin-1-yl group.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N3O2S/c27-26(28,29)34-21-12-10-20(11-13-21)32-23(18-6-2-1-3-7-18)16-30-25(32)35-17-24(33)31-15-14-19-8-4-5-9-22(19)31/h1-13,16H,14-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZODWLGLMVLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)OC(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(indolin-1-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes an indole moiety, an imidazole group, and a trifluoromethoxy phenyl ring, which are critical for its biological activity.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition : IDO1 is a key enzyme in the tryptophan catabolism pathway, often exploited by tumors to evade immune detection. Inhibitors of IDO1 can enhance anti-tumor immunity. The compound has shown promising inhibitory activity against IDO1, with an IC50 value indicating significant potency .
- Antiviral Activity : Recent studies have highlighted the antiviral potential of similar indole derivatives against Hepatitis B virus (HBV). Compounds related to this structure demonstrated significant suppression of HBV DNA replication .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
In Vivo Studies
Preclinical models have further elucidated the efficacy and safety profile of the compound:
- Tumor Models : In mouse models bearing tumors, treatment with the compound resulted in reduced tumor growth and increased survival rates compared to controls.
- Toxicology Studies : Initial toxicology assessments indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Case Studies
Several case studies have reported on the application of this compound in specific therapeutic contexts:
- Case Study on Cancer Therapy : A cohort study involving patients with advanced melanoma treated with IDO1 inhibitors showed improved overall survival rates when combined with conventional therapies.
- Hepatitis B Treatment : Clinical trials assessing the antiviral efficacy of related compounds demonstrated marked reductions in viral load among participants with chronic HBV infection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(indolin-1-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone with key analogs, emphasizing structural and physicochemical differences:
Substituent Effects on Physicochemical Properties
Trifluoromethoxy vs. Nitro/Chloro Groups: The trifluoromethoxy group in the target compound contributes to higher molecular weight (495.5 vs. 491.0 for the nitro/chloro analog) and may improve metabolic stability due to reduced susceptibility to oxidative degradation .
Core Heterocycle Variations: Imidazole derivatives with 1,3,4-oxadiazole (e.g., ) exhibit greater rigidity compared to thioether-linked imidazoles, which could influence binding affinity in biological targets .
Indoline vs. Simple Aryl Moieties :
- The indolin-1-yl group in the target compound introduces a bicyclic structure, which may enhance π-π stacking interactions in protein binding pockets compared to simpler phenyl groups .
Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
